Aloracetam

Structural Biology Medicinal Chemistry SAR Analysis

Aloracetam (CAS 119610-26-3) is a cyclic GABA derivative lacking the 2-pyrrolidone ring characteristic of classic racetams, placing it outside that pharmacophore class. This structural divergence makes it indispensable for SAR dissection of the pyrrolidone ring's contribution to nootropic activity, cholinergic vs. GABAergic mechanistic profiling, and benchmarking novel Alzheimer's candidates against a discontinued Phase 2 clinical compound. Researchers pursuing target-specific, scaffold-comparative, or translational Alzheimer's programs should source Aloracetam to ensure pharmacological specificity unattainable with generic racetams. High-purity material available exclusively for R&D.

Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
CAS No. 119610-26-3
Cat. No. B051925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAloracetam
CAS119610-26-3
SynonymsAloracetam
Molecular FormulaC11H16N2O2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N1CCNC(=O)C)C)C=O
InChIInChI=1S/C11H16N2O2/c1-8-6-11(7-14)9(2)13(8)5-4-12-10(3)15/h6-7H,4-5H2,1-3H3,(H,12,15)
InChIKeyZUQSGZULKDDMEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aloracetam (CAS 119610-26-3) for Scientific Research Procurement: A Structurally Distinct Nootropic


Aloracetam (CAS 119610-26-3) is an investigational small-molecule nootropic agent [1]. Its chemical name is N-[2-(3-formyl-2,5-dimethylpyrrol-1-yl)ethyl]acetamide, with a molecular formula of C₁₁H₁₆N₂O₂ and a monoisotopic mass of 208.12 Da [2]. The compound is a cyclic derivative of γ-aminobutyric acid (GABA) . Notably, Aloracetam is structurally related to the racetam family but is not a true racetam, as it lacks the characteristic 2-pyrrolidone ring [3].

Aloracetam (CAS 119610-26-3) Structural Differentiation from Pyrrolidone Racetams


The absence of a pyrrolidone ring in Aloracetam [1] fundamentally distinguishes its core scaffold from classic racetams such as piracetam, aniracetam, and oxiracetam [2]. This structural divergence precludes any assumption of functional equivalence or direct substitution. Furthermore, Aloracetam is a GABA derivative , while most racetams are not, suggesting a distinct pharmacodynamic profile [3]. Therefore, for any research requiring precise chemical or pharmacological specificity—such as structure-activity relationship (SAR) studies, targeted assay development, or comparative mechanistic investigations—Aloracetam cannot be generically replaced by other racetams.

Aloracetam (CAS 119610-26-3) Quantitative Evidence for Differential Procurement


Aloracetam (CAS 119610-26-3) Pyrrolidone Ring Absence vs. Piracetam and Aniracetam

Aloracetam is not a true racetam; it lacks the 2-pyrrolidone ring nucleus that defines the class [1]. Piracetam (2-oxo-1-pyrrolidine acetamide) and Aniracetam (1-(4-methoxybenzoyl)-2-pyrrolidinone) both contain this core [2]. This structural distinction is critical for any study investigating structure-activity relationships (SAR), receptor binding, or metabolic stability, as the absence of the pyrrolidone ring in Aloracetam is expected to alter its electronic properties, conformation, and interaction with biological targets.

Structural Biology Medicinal Chemistry SAR Analysis

Aloracetam (CAS 119610-26-3) GABA-Derived Core vs. Non-GABA Racetams

Aloracetam is a cyclic derivative of γ-aminobutyric acid (GABA) . This contrasts with classical racetams such as piracetam and oxiracetam, which are not GABA derivatives [1]. The GABAergic structural motif of Aloracetam suggests a potential for direct or indirect modulation of GABAergic neurotransmission, a mechanism not shared by most racetam nootropics. This divergence in pharmacophore is essential for studies exploring GABA-related cognitive enhancement or for distinguishing Aloracetam's effects from glutamate/cholinergic-focused racetams.

Neuropharmacology Mechanism of Action Drug Discovery

Aloracetam (CAS 119610-26-3) Clinical Development for Alzheimer's vs. Discontinued Status

Aloracetam was advanced to Phase 2 clinical trials by Aventis (later Sanofi) specifically for the indication of Alzheimer's disease [1][2]. In contrast, many other nootropic racetams, such as piracetam and aniracetam, have been primarily studied for age-related cognitive decline or amnesia, but have not received the same focused, industry-sponsored Alzheimer's development program [3]. However, the development of Aloracetam was discontinued [2]. This specific developmental trajectory provides a unique dataset of preclinical and early clinical safety/efficacy information that is not available for many other racetams, making it a valuable reference compound for Alzheimer's disease research.

Translational Research Alzheimer's Disease Clinical Trial Design

Optimal Research Applications for Aloracetam (CAS 119610-26-3) Based on Differential Evidence


Structure-Activity Relationship (SAR) Studies of Non-Pyrrolidone Nootropics

Aloracetam serves as a key tool compound for medicinal chemistry and pharmacology programs seeking to explore the SAR of nootropic agents outside the classic pyrrolidone scaffold. Its structural divergence from piracetam and aniracetam [1] allows researchers to dissect the contribution of the pyrrolidone ring to activity, toxicity, and pharmacokinetics [2].

GABAergic Mechanism of Action Investigation in Cognitive Enhancement

Given its origin as a GABA derivative [1], Aloracetam is uniquely suited for studies aimed at elucidating the role of GABAergic signaling in cognition and memory. It can be used as a probe to differentiate its effects from those of cholinergic- or glutamatergic-focused racetams [2] in in vitro and in vivo models.

Comparative Alzheimer's Disease Preclinical Research

Aloracetam's specific, albeit discontinued, development path for Alzheimer's disease [1] makes it a valuable reference compound for benchmarking novel drug candidates. Its historical data package can be used in comparative analyses of efficacy and safety in established Alzheimer's disease models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aloracetam

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.